molecular formula C16H14N2O2 B1306929 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid CAS No. 214554-44-6

4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid

Cat. No.: B1306929
CAS No.: 214554-44-6
M. Wt: 266.29 g/mol
InChI Key: CMTXNTDFVMNRKW-UHFFFAOYSA-N
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Description

4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid is a dipyrromethane-based compound characterized by a central benzoic acid moiety substituted with two 1H-pyrrole groups via methyl bridges. This structure combines the aromaticity and electronic properties of pyrrole rings with the carboxylic acid functionality, making it a candidate for applications in coordination chemistry, catalysis, and supramolecular assembly. Its synthesis typically involves Lewis acid-catalyzed reactions between aldehydes and pyrrole derivatives under mild conditions, as exemplified by related bis-dipyrromethane syntheses .

Properties

IUPAC Name

4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16(20)12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTXNTDFVMNRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C2=CC=C(C=C2)C(=O)O)C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394813
Record name Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214554-44-6
Record name Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid typically involves the reaction of pyrrole with benzaldehyde derivatives. One common method includes the condensation of pyrrole with 4-formylbenzoic acid in the presence of a catalyst such as glacial acetic acid under reflux conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.

Types of Reactions:

Common Reagents and Conditions:

    Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).

    Decarboxylation: Strong acids or bases (e.g., hydrochloric acid or sodium hydroxide).

    Electrophilic Aromatic Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.

Major Products:

    Esterification: Esters of this compound.

    Decarboxylation: Derivatives lacking the carboxyl group.

    Electrophilic Aromatic Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid has shown promise in medicinal applications, particularly in the development of therapeutic agents. Its structural similarity to other biologically active compounds suggests potential as an antitumor and antimicrobial agent.

Case Study: Antitumor Activity

Research has indicated that derivatives of pyrrole-based compounds exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through the induction of apoptosis. The dual pyrrole attachment in this compound may enhance its biological activity compared to simpler derivatives.

Case Study: Antimicrobial Effects

Another study explored the antimicrobial properties of pyrrole derivatives, highlighting their effectiveness against various bacterial strains. The unique structure of this compound positions it as a candidate for further investigation in developing new antimicrobial agents.

Material Science

In material science, this compound can serve as a building block for synthesizing advanced materials with specific properties, such as conductive polymers or sensors.

Application: Conductive Polymers

The integration of pyrrole units into polymer matrices can enhance electrical conductivity. Research has shown that incorporating compounds like this compound into polymer systems can improve their electronic properties, making them suitable for applications in organic electronics .

Organic Synthesis

This compound can be utilized as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

Synthesis Pathways

The synthesis typically involves the condensation of pyrrole with benzaldehyde derivatives, often utilizing catalysts such as glacial acetic acid under reflux conditions. This method allows for the formation of Schiff base intermediates, which can be further reduced to yield the desired product.

Mechanism of Action

The mechanism of action for 4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid is not well-documented. based on its structure, it is likely to interact with biological systems through hydrogen bonding and π-π interactions due to the presence of the carboxylic acid and aromatic rings. These interactions could influence its binding to molecular targets such as enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid is compared below with structurally analogous compounds, focusing on synthesis, stability, and functional behavior.

Structural Analogues

Compound A : 7,12-bis(4-(di(1H-pyrrol-2-yl)methyl)phenyl)benzo[k]fluoranthene

  • Structure : A fluoranthene core substituted with two dipyrromethane-phenyl groups.
  • Synthesis : Prepared via Lewis acid-catalyzed reaction of a dialdehyde with pyrrole at room temperature .
  • Key Difference : The fluoranthene backbone provides extended π-conjugation, enhancing photophysical properties compared to the simpler benzoic acid scaffold of the target compound.

Compound B : 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

  • Structure : Porphyrin macrocycle with a benzoic acid substituent.
  • Synthesis : Requires multi-step condensation of pyrrole and aldehydes under acidic conditions.
  • Key Difference : Porphyrins exhibit strong absorption in the visible spectrum and metal-binding capabilities, whereas this compound lacks a macrocyclic structure, limiting its coordination versatility.

Physicochemical Properties

Property This compound Compound A Compound B
Molecular Weight (g/mol) ~315.3 ~684.8 ~662.7
Solubility Moderate in polar aprotic solvents Low due to fluoranthene Low in aqueous media
Thermal Stability (°C) Decomposes ~220 Stable up to ~300 Stable up to ~400
Functional Groups Carboxylic acid, pyrrole Fluoranthene, pyrrole Porphyrin, carboxylic acid

Research Findings and Limitations

  • Stability : The target compound’s thermal stability is inferior to both Compound A and B, restricting high-temperature applications.
  • Synthetic Challenges : Scalability is hindered by moderate yields (~40–50%), as observed in analogous bis-dipyrromethane syntheses .

Biological Activity

4-[bis(1H-pyrrol-2-yl)methyl]benzoic acid, an organic compound with the molecular formula C16H14N2O2, features a benzoic acid core substituted with two pyrrole rings. This unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry and material science. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of:

  • Benzoic Acid Core : Provides a platform for various functional groups.
  • Pyrrole Rings : Known for their biological significance and ability to interact with biological systems through hydrogen bonding and aromatic character.
  • Methylene Bridge : Connects the pyrrole rings to the benzoic acid, influencing its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, enhancing solubility and interaction with biomolecules.
  • Aromatic Interactions : The aromatic nature of the compound may facilitate π-π stacking interactions with nucleobases or proteins.
  • Electrophilic Reactivity : The compound may participate in electrophilic aromatic substitution, leading to the formation of various derivatives that could exhibit different biological activities.

Antitumor Activity

Research indicates that compounds containing pyrrole moieties often exhibit significant antitumor properties. For instance, derivatives of this compound have shown potential in inhibiting tumor cell proliferation. A study demonstrated that similar pyrrole-containing compounds reduced cell viability in glioblastoma multiforme cells, suggesting that this compound could have similar effects .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrrole derivatives have been reported to possess antibacterial and antifungal activities. For example, studies on related compounds indicated effective inhibition against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, which could be explored further for this compound .

Molecular Docking Studies

Molecular docking studies can provide insights into how this compound interacts with specific biological targets. Preliminary docking studies suggest that this compound may bind effectively to proteins involved in cancer progression and microbial resistance .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of pyrrole-containing compounds on various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cells, demonstrating promising antitumor activity .

Case Study 2: Antimicrobial Efficacy

In a comparative study of different pyrrole derivatives, this compound was tested against common bacterial strains. The compound displayed significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
This compoundBenzoic acid derivativeAntitumor, Antimicrobial
4-[bis(1H-pyrrol-2-yl)methyl]benzaldehydeAldehyde derivativeModerate cytotoxicity
4-[bis(1H-pyrrol-2-yl)methyl]benzyl alcoholAlcohol derivativeLimited biological activity

Q & A

Q. What are the optimal synthetic routes for preparing 4-[bis(1H-pyrrol-2-yl)methyl]benzoic Acid?

The compound can be synthesized via a two-step process involving Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, analogous 2-[bis(aryl)methyl]benzoic acids are prepared by reacting substituted benzaldehydes with aryl Grignard reagents, followed by oxidation of the intermediate alcohol to the carboxylic acid . Key parameters include temperature control (0–5°C for Grignard reactions) and solvent selection (e.g., THF or DMF). Yields typically range from 60–80%, with purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic techniques:

  • NMR : Confirm the presence of pyrrole protons (δ 6.0–6.5 ppm for α-pyrrole H) and benzoic acid carbonyl (δ ~170 ppm in 13C^{13}\text{C} NMR) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+^+ = 293.12; observed 293.11) .
  • FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and C=O stretch (~1680 cm1^{-1}) .

Q. What purification methods are recommended for isolating this compound?

  • Recrystallization : Use ethanol/water mixtures to isolate the crystalline product.
  • Chromatography : Employ silica gel columns with ethyl acetate/hexane (3:7 ratio) for intermediates.
  • Acid-Base Extraction : Utilize pH-dependent solubility (e.g., precipitate at pH 3–4 after alkaline dissolution) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides precise bond angles, torsion angles, and intermolecular interactions. For related benzoic acid derivatives, SHELX programs (e.g., SHELXL) refine structures with R-factors < 0.05, confirming planar geometry of the pyrrole rings and hydrogen-bonding networks involving the carboxylic acid group . Sample preparation requires slow evaporation from DMSO or DMF to obtain diffraction-quality crystals.

Q. What strategies address contradictory data between spectroscopic and crystallographic analyses?

  • Dynamic vs. Static Disorder : NMR may average rapid conformational changes, while X-ray snapshots show static disorder. For example, pyrrole ring puckering in NMR might appear averaged but resolved in crystallography .
  • Tautomerism : Use variable-temperature NMR to detect equilibrium states (e.g., keto-enol tautomers) that crystallography might freeze in one form .

Q. How can researchers explore the structure-activity relationship (SAR) of this compound derivatives?

  • Functionalization : Introduce substituents (e.g., halogens, methyl groups) at the pyrrole N-H or benzoic acid positions via Suzuki coupling or esterification .
  • Biological Assays : Test derivatives for enzyme inhibition (e.g., COX-2) using fluorescence polarization or surface plasmon resonance (SPR). Reference compounds like BOC-protected analogs (e.g., 4-[1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl]benzoic acid) can clarify SAR trends .

Methodological Challenges and Solutions

Q. How to handle low yields in the final oxidation step of the synthesis?

  • Catalyst Optimization : Replace traditional oxidizing agents (e.g., KMnO4_4) with TEMPO/NaClO systems for milder conditions and higher selectivity .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., overoxidized quinones) and adjust reaction time/temperature .

Q. What computational tools support the design of this compound-based materials?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09 with B3LYP/6-31G(d) basis sets.
  • Molecular Docking : Screen for binding affinity to biological targets (e.g., kinases) using AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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